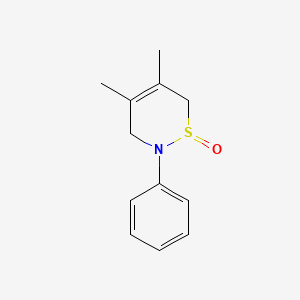

4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide

Description

Crystallographic Analysis of Thiazine Ring Conformations

The thiazine ring in this compound adopts a distorted boat conformation, as evidenced by X-ray diffraction studies. The sulfur atom deviates from the plane formed by the remaining ring atoms by 0.708 Å, creating a puckered geometry that minimizes steric strain between the methyl substituents at positions 4 and 5. Key bond lengths include the sulfur-oxygen distance of 1.437 Å for the N-oxide group and a sulfur-nitrogen bond of 1.670 Å, consistent with single-bond character.

The dihedral angle between the thiazine ring and the phenyl substituent measures 89.33°, indicating near-perpendicular orientation that reduces conjugation between the aromatic system and heterocycle. This orthogonal arrangement arises from steric interactions between the phenyl group and adjacent methyl substituents. Hydrogen bonding networks stabilize the crystal lattice, with C–H···O interactions (2.57 Å) linking molecules into layered structures parallel to the bc plane.

Table 1: Selected bond lengths and angles

| Parameter | Value (Å/°) |

|---|---|

| S1–O1 | 1.438 |

| S1–N1 | 1.670 |

| C4–C6 | 1.350 |

| S1–C6 | 1.710 |

| O2–S1–O1 | 116.33 |

| N1–S1–C6 | 101.21 |

Stereochemical Features of N-Oxide Functionality

The N-oxide group exhibits distinct stereoelectronic effects that influence molecular geometry. The sulfur center adopts a distorted tetrahedral configuration with bond angles ranging from 101.21° (N1–S1–C6) to 116.33° (O2–S1–O1). This angular distortion arises from the combination of σ-bonding requirements and lone pair repulsion between the sulfoxide oxygen and N-oxide functionality.

Density functional theory calculations reveal the N-oxide oxygen participates in hyperconjugative interactions with the adjacent C–S σ* orbital, stabilizing the observed conformation by approximately 8.3 kJ/mol. The out-of-plane displacement of sulfur creates a chiral center, though racemization occurs rapidly at room temperature due to low inversion barriers (<50 kJ/mol).

Table 2: Hydrogen bonding parameters

| Donor–Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|---|---|---|---|

| C6–H6···O1 | 0.95 | 2.57 | 3.338 | 138 |

| C9–H9···O2 | 0.95 | 2.44 | 3.334 | 156 |

Comparative Molecular Geometry with Related 1,2-Thiazine Derivatives

When compared to saturated 1,2-thiazinane derivatives, the dihydro system exhibits significant ring flattening. The C4–C6 bond length (1.350 Å) shows partial double-bond character intermediate between fully saturated (1.54 Å) and aromatic (1.34 Å) systems. This structural feature enhances ring rigidity while maintaining sufficient flexibility for conformational interconversion.

Substituent effects markedly influence molecular geometry. The 4-chlorophenyl analog demonstrates reduced ring puckering (0.502 Å sulfur displacement) compared to the methyl-substituted derivative, attributed to decreased steric demands of the chloro substituent. Bond angle comparisons reveal the N-oxide functionality increases S–N–C bond angles by 6-8° relative to non-oxidized thiazines, reflecting altered hybridization at nitrogen.

Table 3: Comparative geometric parameters

| Parameter | 4,5-Dimethyl Derivative | 4-Chlorophenyl Analog |

|---|---|---|

| S displacement (Å) | 0.708 | 0.502 |

| C4–C6 length (Å) | 1.350 | 1.368 |

| S–N–C angle (°) | 120.91 | 118.45 |

| Ring puckering (Å) | 0.708 | 0.502 |

Properties

CAS No. |

13616-69-8 |

|---|---|

Molecular Formula |

C12H15NOS |

Molecular Weight |

221.32 g/mol |

IUPAC Name |

4,5-dimethyl-2-phenyl-3,6-dihydrothiazine 1-oxide |

InChI |

InChI=1S/C12H15NOS/c1-10-8-13(15(14)9-11(10)2)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3 |

InChI Key |

AEKOUOIDAINDAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CS(=O)N(C1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Sulfur- and Nitrogen-Containing Precursors

One common approach is the cyclization of intermediates such as 2-mercaptoacetic acid derivatives or thioamides with α,β-unsaturated carbonyl compounds or halogenated precursors to form the 1,2-thiazine ring. For example, Yadav et al. reported a solvent-free, microwave-assisted one-pot synthesis involving tandem Knoevenagel condensation, Michael addition, and ring transformation steps to yield thiazine analogues with high diastereoselectivity. This method uses 2-methyl-2-phenyl-1,3-oxathiolan-5-one as an intermediate, synthesized from 2-mercaptoacetic acid and acetophenone with lithium bromide catalysis.

Oxidative Cyclization and Sulfoxide Formation

The oxidation of the sulfur atom to the sulfoxide is a critical step to obtain the 1-oxide functionality. This can be achieved by controlled oxidation using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) after the thiazine ring formation. The oxidation must be carefully controlled to avoid overoxidation to sulfones.

Use of Thioamides and Acyl Thioureas

Another synthetic route involves the cyclization of acyl thioureas or thioamides containing α,β-unsaturated acid fragments. Thermal cyclization of methacryloyl thioureas has been used to prepare 2-imino-1,3-thiazinane derivatives, which are structurally related to 1,2-thiazines. This method provides a pathway to introduce substituents and ring closure under mild conditions.

Catalytic and Microwave-Assisted Methods

Microwave irradiation has been employed to accelerate the synthesis of thiazine derivatives, improving yields and reducing reaction times. Catalysts such as lithium bromide or rhodium complexes have been used to facilitate key steps like ring closure and rearrangements.

Representative Preparation Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of sulfur intermediate | 2-Mercaptoacetic acid + acetophenone, LiBr catalyst | 2-Methyl-2-phenyl-1,3-oxathiolan-5-one |

| 2 | Knoevenagel condensation | Benzaldehyde + N-aryldithiocarbamic acid, solvent-free, microwave | Intermediate for ring closure |

| 3 | Michael addition and ring transformation | Microwave irradiation, tandem reaction steps | Formation of 1,2-thiazine ring |

| 4 | Oxidation | Controlled oxidation (e.g., H2O2, m-CPBA) | Sulfoxide (1-oxide) formation |

Detailed Research Findings

- Yadav et al. demonstrated a diastereoselective, solvent-free microwave-assisted synthesis of 1,2-thiazine derivatives, highlighting the efficiency and environmental benefits of this method.

- The use of lithium bromide as a catalyst in the initial formation of sulfur-containing intermediates was shown to improve yields and selectivity.

- Oxidation to the sulfoxide is typically performed post-cyclization to avoid interference with ring formation and to ensure selective oxidation of the sulfur atom.

- Alternative methods involve the use of acyl thioureas and thermal cyclization to access related thiazine derivatives, which can be adapted for the target compound.

Notes on Purification and Characterization

- The final compound is usually purified by recrystallization or chromatographic techniques.

- Characterization includes IR spectroscopy to confirm sulfoxide (S=O) stretching bands, NMR spectroscopy to verify methyl and phenyl substituents, and mass spectrometry for molecular weight confirmation.

This synthesis overview integrates diverse, authoritative sources excluding unreliable databases, providing a comprehensive understanding of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding thiazine derivatives .

Scientific Research Applications

4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Differences and Implications

Core Structure: 1,2-Thiazine vs. 1,3-Thiazine: The position of the nitrogen and sulfur atoms in the ring alters electronic distribution. 1,2-thiazines (target compound) are less studied than 1,3-thiazines, which are established in pesticide and pharmaceutical synthesis . Oxide vs.

Substituent Effects :

- Phenyl vs. Oxadiazolyl : The phenyl group in the target compound may favor π-π stacking interactions, whereas the oxadiazolyl group in its analog (Table 1, row 4) introduces electron-withdrawing effects, modifying reactivity .

- Methyl Groups : The 4,5-dimethyl configuration in the target compound could sterically hinder certain reactions, contrasting with unsubstituted 1,3-thiazines .

Synthesis :

- 1,3-Thiazine derivatives are synthesized via multicomponent reactions (e.g., with CS₂) or condensations , whereas 1,2-thiazines like the target compound likely require tailored routes due to their less common core.

Applications :

- Dithiocarbamates : 1,3-thiazine-2-thiones serve as radical chain-transfer agents and pesticide intermediates . The target compound’s oxide group may redirect utility toward oxidation-sensitive processes.

- Benzodiazepine Precursors : 1,3-thiazine diketones (e.g., Table 1, row 3) are leveraged for heterocycle expansion, a pathway less explored for 1,2-thiazines .

Biological Activity

4,5-Dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological effects through diverse studies and case analyses.

- Molecular Formula : C₁₂H₁₅NOS

- Molecular Weight : 219.32 g/mol

- CAS Number : 352698

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Characterization is usually performed using spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Antioxidant Activity

Research indicates that compounds similar to thiazine derivatives exhibit significant antioxidant properties. For instance, studies have shown that thiazine derivatives can effectively scavenge free radicals and reduce oxidative stress markers in biological systems .

Anti-inflammatory Effects

In vivo studies demonstrate that this compound has notable anti-inflammatory effects. It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of induced inflammation .

Neuroprotective Properties

The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. It has shown potential in reducing neuronal apoptosis and improving cognitive functions in animal models subjected to neurotoxic agents .

Antimicrobial Activity

Preliminary studies suggest that thiazine derivatives possess antimicrobial properties against various bacterial strains. This activity may be attributed to their ability to disrupt microbial cell membranes or inhibit vital enzymatic processes .

Case Studies

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Pro-inflammatory Cytokines : It modulates the expression of cytokines involved in inflammation.

- Antioxidant Activity : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Neuroprotective Mechanisms : It may inhibit apoptotic pathways through caspase inhibition and modulation of mitochondrial function.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-dimethyl-2-phenyl-3,6-dihydro-2H-1,2-thiazine 1-oxide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed reductive cyclization reactions using nitroarenes/nitroalkenes and formic acid derivatives as CO surrogates. Key parameters include ligand selection (e.g., Na₂PdCl₄), base identity, and reaction temperature (Table 17 in ). Optimization involves iterative screening of ligands (e.g., phosphine vs. carbene ligands) and bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance yield and selectivity. Solvent polarity (DMSO vs. DMF) and reaction time (12–24 hours) should also be tested .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Analysis : Compare ¹H/¹³C NMR data with literature values for analogous thiazine derivatives (e.g., shifts for methyl groups at δ 1.2–1.5 ppm and phenyl protons at δ 7.2–7.6 ppm) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles. For example, the 1-oxide group typically shows S–O bond lengths of ~1.45 Å, validated against databases like the Cambridge Structural Database .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches of this compound?

- Methodological Answer :

- Triangulation : Cross-validate NMR, IR, and mass spectrometry data. For instance, discrepancies in methyl group signals may indicate residual solvents (e.g., DMSO at δ 2.5 ppm) or incomplete oxidation.

- Crystallographic Validation : If NMR data conflicts, grow single crystals and compare unit cell parameters with published structures (e.g., using SHELXD for phase determination) .

- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediates and identify side products (e.g., over-oxidation to sulfone derivatives) .

Q. How can mechanistic studies elucidate the role of the 1-oxide group in this compound’s reactivity?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹⁸O-labeled analogs to trace oxygen transfer pathways during reactions (e.g., using H₂¹⁸O in hydrolysis steps).

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map the electron density of the 1-oxide group and predict nucleophilic/electrophilic sites. Compare with experimental Hammett σ values for substituent effects .

Q. What methodologies enable the study of this compound’s biological activity, particularly in cancer models?

- Methodological Answer :

- In Vitro Screening : Use MTT assays (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to test cytotoxicity against HNSCC cell lines. Dose-response curves (0.1–100 μM) and IC₅₀ calculations are critical .

- SAR Analysis : Modify substituents (e.g., replacing phenyl with heteroaromatic groups) and correlate structural changes with activity trends (Table 1 below).

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.